![molecular formula C22H23ClF3N5O5 B2623356 Diethyl 2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-6-hydroxy-3,5-pyridinedicarboxylate CAS No. 321432-10-4](/img/structure/B2623356.png)
Diethyl 2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-6-hydroxy-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a trifluoromethyl group attached to the pyridine ring, which could potentially make the compound more reactive. The compound also contains a hydrazino group and a piperidinylidene group, both of which could contribute to its reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, the trifluoromethyl group, and the hydrazino and piperidinylidene groups would all influence the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The trifluoromethyl group, for example, is known to increase the reactivity of compounds. The hydrazino and piperidinylidene groups could also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the trifluoromethyl group could potentially increase the compound’s volatility .Aplicaciones Científicas De Investigación
Synthesis and Chemistry
Diethyl 2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-6-hydroxy-3,5-pyridinedicarboxylate is a complex compound with multiple applications in organic synthesis and chemistry. A key application involves its use as an intermediate in the synthesis of various organic compounds. For instance, it has been utilized in the synthesis of compounds with potential pharmacological effects, such as optically active derivatives with antihypertensive properties (Ashimori et al., 1991). Additionally, its derivatives have been explored in the creation of new azolopyrido- and thiopyridine compounds (Ahmed, 2002).
Role in Organic Intermediates
This compound plays a significant role as an organic intermediate in various synthetic pathways. For example, its derivatives have been used in the synthesis of pyridinium ylides, leading to the creation of α-[N,N′-bis(ethoxycarbonyl)hydrazino]-α,β-unsaturated carbonyl compounds (MukaiyamaTeruaki et al., 1976). Moreover, the compound has found applications in the preparation of various heterocyclic systems, such as pyrrole and pyridine derivatives, which are crucial in the development of new pharmaceuticals and agrochemicals.
Contribution to Heterocyclic Chemistry
In heterocyclic chemistry, derivatives of this compound have been synthesized for exploring new chemical entities. This includes the synthesis of fused coumarin derivatives and thieno[2,3-d]pyrimidines, which are important in the development of novel heterocyclic compounds with potential biological activity (El‐Deen Ibrahim Mohey et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
diethyl 2-[2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]hydrazinyl]-6-oxo-1H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClF3N5O5/c1-3-35-20(33)14-10-15(21(34)36-4-2)19(32)28-17(14)30-29-13-5-7-31(8-6-13)18-16(23)9-12(11-27-18)22(24,25)26/h9-11H,3-8H2,1-2H3,(H2,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCOSFAHLDSKAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)NN=C2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-6-hydroxy-3,5-pyridinedicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2623273.png)
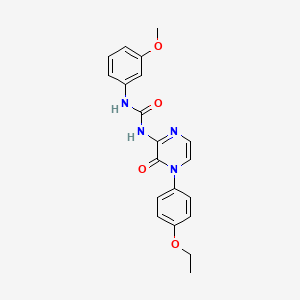

![8-(3,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623278.png)

![N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide](/img/structure/B2623282.png)
![3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2623284.png)
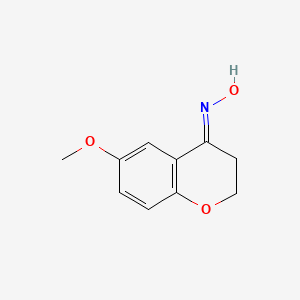
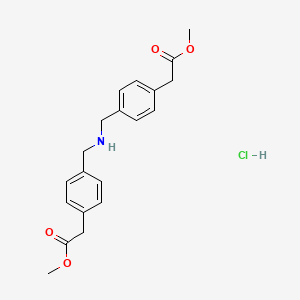
![N-(4-ethoxyphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2623290.png)
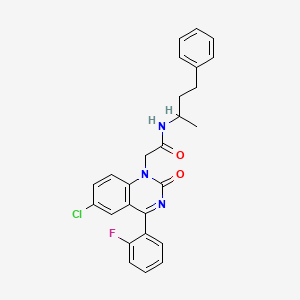
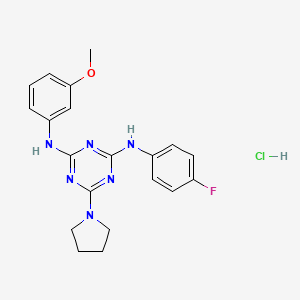
![4-[[Diethylamino(oxo)methyl]amino]benzoic acid ethyl ester](/img/structure/B2623294.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide](/img/structure/B2623296.png)